molecular formula C14H18O B11720135 4-(4-Ethylphenyl)cyclohexanone

4-(4-Ethylphenyl)cyclohexanone

Cat. No.: B11720135
M. Wt: 202.29 g/mol
InChI Key: YKYBJXBDUVHLON-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)cyclohexanone is an organic compound with the molecular formula C14H18O. It is a derivative of cyclohexanone, where a 4-ethylphenyl group is attached to the cyclohexanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)cyclohexanone typically involves the Friedel-Crafts acylation reaction. This reaction uses cyclohexanone and 4-ethylbenzoyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Ethylphenyl)cyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit enzymes involved in inflammation, leading to its potential anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Ethylphenyl)cyclohexanone is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

4-(4-ethylphenyl)cyclohexan-1-one

InChI

InChI=1S/C14H18O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-6,13H,2,7-10H2,1H3

InChI Key

YKYBJXBDUVHLON-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CCC(=O)CC2

Origin of Product

United States

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